molecular formula C25H21ClFN5O3 B6152978 3-({2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]pyridin-3-yl}formamido)-2-oxo-4-phenylbutanamide hydrochloride CAS No. 2413886-30-1

3-({2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]pyridin-3-yl}formamido)-2-oxo-4-phenylbutanamide hydrochloride

Cat. No.: B6152978
CAS No.: 2413886-30-1
M. Wt: 493.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]pyridin-3-yl}formamido)-2-oxo-4-phenylbutanamide hydrochloride is an organic compound that contains both aromatic and heterocyclic structures. This compound is known for its potential pharmaceutical applications, mainly due to its unique molecular architecture that interacts with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of Starting Materials: : The initial steps involve the preparation of key intermediates, such as the 3-(4-fluorophenyl)-1H-pyrazole and 3-(formamido)pyridine derivatives. These intermediates can be synthesized using classic organic reactions such as condensation, substitution, and amination reactions under controlled conditions.

  • Coupling Reactions: : The next step involves coupling the intermediates using reagents like coupling agents or catalysts. The conditions typically involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

  • Final Assembly: : The final step includes combining the coupled intermediates with the remaining components to form the desired compound. This might involve a series of condensation and dehydration reactions.

Industrial Production Methods:

For industrial-scale production, methods are optimized for yield, purity, and cost-effectiveness. This often involves automated systems and reactors to ensure consistent quality. Key techniques include crystallization, extraction, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions typically involving strong oxidizing agents, resulting in the formation of oxides or hydroxylated products.

  • Reduction: : Reductive conditions can lead to the removal of specific functional groups, such as the reduction of nitro groups to amines.

  • Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

  • Reduction: : Sodium borohydride or catalytic hydrogenation.

  • Substitution: : Halogenating agents for electrophilic substitutions and nucleophiles like amines or thiols for nucleophilic substitutions.

Major Products:

The major products depend on the reaction conditions but generally involve substituted, oxidized, or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: : Utilized as a precursor or intermediate in the synthesis of complex organic molecules.

Biology: : Studied for its interaction with biological macromolecules such as proteins and nucleic acids.

Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory, anti-cancer, and antiviral activities.

Industry: : Used in material science for developing new polymers or as a catalyst in various industrial processes.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. Its aromatic and heterocyclic structures enable it to form various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which are crucial for its biological activity. Pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering gene expression.

Comparison with Similar Compounds

Compared to similar compounds, 3-({2-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]pyridin-3-yl}formamido)-2-oxo-4-phenylbutanamide hydrochloride stands out due to its unique combination of pyrazole and pyridine rings with a fluorophenyl group, enhancing its interaction with biological targets.

Similar Compounds Include:

  • 3-(4-chlorophenyl)-1H-pyrazol-1-yl derivatives

  • 3-(formamido)pyridine derivatives with different substituents

  • Compounds with similar aromatic and heterocyclic structures, such as benzimidazole and quinoline derivatives

This comparative analysis highlights its potential as a more effective or selective agent in various applications due to its structural uniqueness.

Properties

CAS No.

2413886-30-1

Molecular Formula

C25H21ClFN5O3

Molecular Weight

493.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.